![molecular formula C12H17ClF3N B565124 rac Fenfluramine-d5 Hydrochloride CAS No. 1216927-29-5](/img/no-structure.png)
rac Fenfluramine-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac Fenfluramine-d5 Hydrochloride is a stable isotope-labelled compound . It is not classified as a hazardous compound . The parent API of this compound is Fenfluramine .
Molecular Structure Analysis
The molecular formula of rac Fenfluramine-d5 Hydrochloride is C12H12D5ClF3N . The molecular weight is 272.75 g/mol . The IUPAC name is 2,3-dihydro-1H-inden-2-amine .Aplicaciones Científicas De Investigación
Pharmaceutical Toxicology Research
rac Fenfluramine-d5 Hydrochloride is used in pharmaceutical toxicology research . It’s a certified reference material for highly accurate and reliable data analysis . This compound is used to study the toxic effects and mechanisms of pharmaceutical drugs .
Treatment of Dravet Syndrome
One of the significant applications of rac Fenfluramine-d5 Hydrochloride is in the treatment of Dravet Syndrome . Dravet Syndrome is a rare and severe form of epilepsy that begins in infancy . Fenfluramine has been appraised within the National Institute for Health and Care Excellence (NICE) single technology appraisal (STA) process as Technology Appraisal 808 . The company (Zogenix International) provided NICE with a written submission and a mathematical health economic model, summarising the company’s estimates of the clinical effectiveness and cost-effectiveness of fenfluramine for patients with Dravet syndrome (DS) .
Clinical Trials
rac Fenfluramine-d5 Hydrochloride has been used in various clinical trials . The company identified and presented evidence from two randomised trials (Study 1 and Study 1504), an open-label extension study (Study 1503) and ‘real world evidence’ from a prospective and retrospective study .
Network Meta-Analysis
A Bayesian network meta-analysis was performed to compare fenfluramine with cannabidiol plus clobazam . There was no evidence of a difference between any doses of fenfluramine and cannabidiol in the mean convulsive seizure frequency (CSF) rate during treatment . However, fenfluramine increased the number of patients achieving ≥ 50% reduction in CSF frequency from baseline compared to cannabidiol .
Health Economic Modelling
The company used an individual-patient state-transition model (R version 3.5.2) to model cost-effectiveness of fenfluramine . The CSF and convulsive seizure-free days were estimated using patient-level data from the placebo arm of the fenfluramine registration studies .
Quality of Life Assessment
Utility values for the economic model were obtained by mapping Pediatric Quality of Life Inventory data from the registration studies to EuroQol-5D-3L Youth (EQ-5D-Y-3L) . The company included caregiver utilities in their base-case, as the severe needs of patients with DS have a major impact on parents and caregivers .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of rac Fenfluramine-d5 Hydrochloride, a phenethylamine structurally similar to serotonin, are multiple serotonin receptors including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as the σ1 receptor . These receptors play a crucial role in maintaining a balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .
Mode of Action
rac Fenfluramine-d5 Hydrochloride acts as an agonist of the aforementioned serotonin receptors and as a σ1 receptor antagonist . It increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission . This dual-action sigma-1 receptor and serotonergic activity is unique among antiseizure medications .
Biochemical Pathways
The compound’s interaction with its targets affects the balance between excitatory and inhibitory neural networks. This balance is maintained by the serotonin and sigma-1 receptor mechanisms . The compound also has ancillary roles in GABA neurotransmission , noradrenergic neurotransmission , and the endocrine system , particularly with progesterone derivatives such as neuroactive steroids .
Pharmacokinetics
Fenfluramine has a steady-state T max of between four and five hours and an absolute bioavailability of approximately 68-74% . These ADME properties impact the bioavailability of the compound, influencing its effectiveness in treating conditions like pharmacoresistant seizures .
Result of Action
The molecular and cellular effects of rac Fenfluramine-d5 Hydrochloride’s action include the reduction of seizure frequency and the amelioration of comorbidities . It is effective in treating pharmacoresistant seizures, such as those involved in Dravet syndrome and Lennox-Gastaut syndrome .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis of rac Fenfluramine-d5 Hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "p-Chlorobenzotrifluoride-d5", "Ethylamine-d5", "2,3-Dichlorophenylacetonitrile", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ { "Step 1": "The starting material p-Chlorobenzotrifluoride-d5 is reacted with ethylamine-d5 in the presence of sodium hydroxide and diethyl ether to form the intermediate N-ethyl-p-chlorobenzotrifluoroacetamide-d5." }, { "Step 2": "The intermediate N-ethyl-p-chlorobenzotrifluoroacetamide-d5 is then reacted with 2,3-dichlorophenylacetonitrile in the presence of hydrogen gas and palladium on carbon catalyst to form the intermediate racemic Fenfluramine-d5." }, { "Step 3": "The intermediate racemic Fenfluramine-d5 is then treated with hydrochloric acid to form the final product rac Fenfluramine-d5 Hydrochloride." } ] } | |
Número CAS |
1216927-29-5 |
Nombre del producto |
rac Fenfluramine-d5 Hydrochloride |
Fórmula molecular |
C12H17ClF3N |
Peso molecular |
272.751 |
Nombre IUPAC |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |
Clave InChI |
ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Sinónimos |
N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride; N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride; Acino-d5; Adipomin-d5; Obedrex-d5; Pesos-d5; Ponderal-d5; Pondimin-d5; Rotondin-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.